molecular formula C13H18N2O3 B1384825 N-(2,3-Dimethyl-6-nitrophenyl)pivalamide CAS No. 1017789-47-7

N-(2,3-Dimethyl-6-nitrophenyl)pivalamide

Cat. No.: B1384825
CAS No.: 1017789-47-7
M. Wt: 250.29 g/mol
InChI Key: OZYWCQOQNIOIOP-UHFFFAOYSA-N
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Description

N-(2,3-Dimethyl-6-nitrophenyl)pivalamide is a chemical compound with the molecular formula C13H18N2O3. It is also known as DNP-Piv or Pivanil. The molecule contains a total of 36 bonds, including 18 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring and 1 secondary amide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several features. It contains a total of 36 bonds, including 18 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring and 1 secondary amide .

Scientific Research Applications

Chemical Synthesis and Reactivity

N-(2,3-Dimethyl-6-nitrophenyl)pivalamide and its derivatives are significant in the synthesis of complex organic compounds. The compound undergoes lithiation, a process where a hydrogen atom is replaced by a lithium atom, facilitating the formation of various side-chain substituted derivatives. For example, N-(2-methylbenzyl)pivalamide undergoes lateral lithiation, leading to the synthesis of tetrahydroisoquinolines, which have potential applications in creating pharmaceuticals and other complex organic molecules (Smith, El‐Hiti, & Hegazy, 2010).

Biological Activity

Compounds related to this compound exhibit notable biological activities. For instance, some derivatives show strong nucleophilic behavior and have been studied for their potential as antibacterial agents against various bacteria, including Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Sarcina lutea (Al-Romaizan, 2019).

Structural Analysis and Properties

Structural and crystallographic studies of this compound derivatives provide insights into their molecular configurations and potential applications in material science. For instance, the compound's derivatives are known for their unique crystal structures, which are crucial in understanding their reactivity and interactions in various chemical processes (Saeed & Bolte, 2011).

Enzyme Inhibition and Pharmaceutical Applications

The derivatives of this compound have shown significant enzyme inhibition properties, making them candidates for pharmaceutical applications. For example, synthesized derivatives exhibit substantial inhibition against enzymes such as acetylcholinesterase and butyl cholinesterase, indicating potential uses in treating diseases related to enzyme dysfunction (Saeed et al., 2022).

Properties

IUPAC Name

N-(2,3-dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-8-6-7-10(15(17)18)11(9(8)2)14-12(16)13(3,4)5/h6-7H,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYWCQOQNIOIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650700
Record name N-(2,3-Dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-47-7
Record name N-(2,3-Dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017789-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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